molecular formula C17H16ClN3O3 B5774438 (2-CHLORO-4-NITROPHENYL)(4-PHENYLPIPERAZINO)METHANONE

(2-CHLORO-4-NITROPHENYL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B5774438
M. Wt: 345.8 g/mol
InChI Key: ZQQJTNDGUVRWMB-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)(4-phenylpiperazino)methanone is a complex organic compound that features a chlorinated nitrophenyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-nitrophenyl)(4-phenylpiperazino)methanone typically involves the reaction of 2-chloro-4-nitrophenol with 4-phenylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-nitrophenyl)(4-phenylpiperazino)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-4-nitrophenyl)(4-phenylpiperazino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of (2-chloro-4-nitrophenyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A simpler compound with similar structural features but lacking the piperazine moiety.

    4-Phenylpiperazine: Another related compound that shares the piperazine structure but lacks the chlorinated nitrophenyl group.

Uniqueness

(2-Chloro-4-nitrophenyl)(4-phenylpiperazino)methanone is unique due to its combination of a chlorinated nitrophenyl group and a phenylpiperazine moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-16-12-14(21(23)24)6-7-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQJTNDGUVRWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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